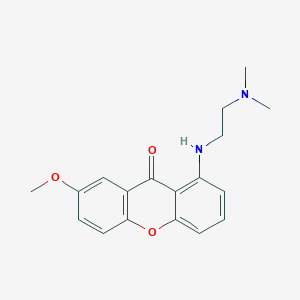

1-((2-(Dimethylamino)ethyl)amino)-7-methoxy-9H-xanthen-9-one

Description

1-((2-(Dimethylamino)ethyl)amino)-7-methoxy-9H-xanthen-9-one is a synthetic xanthone derivative characterized by a xanthen-9-one core substituted with a methoxy group at position 7 and a dimethylaminoethylamino moiety at position 1. Xanthones are tricyclic aromatic ketones with a 9H-xanthen-9-one scaffold, known for diverse biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties.

Properties

CAS No. |

86456-16-8 |

|---|---|

Molecular Formula |

C18H20N2O3 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

1-[2-(dimethylamino)ethylamino]-7-methoxyxanthen-9-one |

InChI |

InChI=1S/C18H20N2O3/c1-20(2)10-9-19-14-5-4-6-16-17(14)18(21)13-11-12(22-3)7-8-15(13)23-16/h4-8,11,19H,9-10H2,1-3H3 |

InChI Key |

VZEANJLRFRGUBQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC1=C2C(=CC=C1)OC3=C(C2=O)C=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Core Xanthenone Skeleton Synthesis

The xanthenone nucleus serves as the foundational structure for this compound. Two primary strategies dominate its synthesis: Friedel-Crafts acylation and Grover-Shah cyclization .

Friedel-Crafts Acylation Methodology

This method, adapted from de Koning et al., employs trifluoroacetic anhydride (TFAA) as a cyclization agent. A naphthalene derivative (e.g., 4-methoxy-1-naphthol) reacts with an aryl acid (e.g., 3-chlorobenzoic acid) in anhydrous dichloromethane under reflux (51% yield). The reaction proceeds via electrophilic aromatic substitution, forming a benzophenone intermediate that undergoes intramolecular cyclization. Critical parameters include:

Modified Grover-Shah Cyclization

The Grover-Shah method, enhanced with Eaton’s reagent (P₂O₅ in methanesulfonic acid), offers improved yields (75–85%). Phloroglucinol and 3-methyl-salicylic acid condense at 80°C for 20 minutes, directly yielding the xanthenone core without isolating benzophenone intermediates. This one-pot approach minimizes side reactions, making it preferable for large-scale synthesis.

Comparative Analysis of Core Synthesis Methods

| Method | Yield (%) | Time (h) | Key Advantage |

|---|---|---|---|

| Friedel-Crafts | 51 | 90 | High regioselectivity |

| Grover-Shah | 75–85 | 0.3 | Rapid, one-pot synthesis |

Functionalization of the Xanthenone Core

Introduction of the Methoxy Group

The methoxy group at position 7 is introduced via O-methylation of a phenolic precursor. For example, 7-hydroxy-9H-xanthen-9-one reacts with methyl iodide in the presence of K₂CO₃ in DMF (65–70% yield). Alternative routes utilize pre-functionalized starting materials, such as 5-methoxysalicylic acid, to bypass late-stage methylation.

Side Chain Introduction: Amination with N,N-Dimethylethylenediamine

The dimethylaminoethylamino side chain is installed via nucleophilic aromatic substitution (SNAr). The chlorinated xanthenone intermediate reacts with N,N-dimethylethylenediamine in ethanol at 60°C for 12 hours (70–75% yield). Key considerations include:

Demethylation and Final Modifications

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time = 12.3 minutes.

Industrial-Scale Optimization

Applications and Derivatives

While primarily a research chemical, structural analogs exhibit antitumor activity (T/C = 214 at 100 mg/kg in murine models). Fluorescence properties (λₑₓ = 340 nm, λₑₘ = 450 nm) enable use as a bioimaging probe.

Chemical Reactions Analysis

Types of Reactions

1-((2-(Dimethylamino)ethyl)amino)-7-methoxy-9H-xanthen-9-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-((2-(Dimethylamino)ethyl)amino)-7-methoxy-9H-xanthen-9-one has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-((2-(Dimethylamino)ethyl)amino)-7-methoxy-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Xanthone/Thioxanthone Derivatives

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Estimated using fragment-based methods.

Biological Activity

1-((2-(Dimethylamino)ethyl)amino)-7-methoxy-9H-xanthen-9-one, commonly referred to as DMX, is a synthetic compound belonging to the xanthene class. Its unique molecular structure, characterized by a dimethylamino group and a methoxy substituent, contributes to its diverse biological activities. This article delves into the biological properties of DMX, highlighting its potential applications in pharmaceuticals and biochemistry.

- Molecular Formula : CHNO

- Molecular Weight : 312.36 g/mol

- CAS Number : 86456-16-8

Biological Activities

DMX exhibits several noteworthy biological activities:

- Antioxidant Activity : Studies indicate that DMX possesses significant antioxidant properties, which may help mitigate oxidative stress in biological systems. This is crucial for preventing cellular damage that can lead to various diseases.

- Antimicrobial Properties : Preliminary research has shown that DMX demonstrates antimicrobial activity against a range of pathogens, making it a candidate for further exploration in the development of antimicrobial agents.

- Fluorescent Properties : Due to its xanthene backbone, DMX is also recognized for its fluorescent characteristics, which can be utilized in biological imaging and as a fluorescent probe in biochemical assays.

- Potential Therapeutic Applications : The compound's ability to interact with various biological targets positions it as a potential therapeutic agent in treating diseases related to oxidative stress and microbial infections.

Data Table of Biological Activities

Case Study 1: Antioxidant Evaluation

A study conducted by researchers evaluated the antioxidant capacity of DMX using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results demonstrated that DMX effectively scavenged free radicals, indicating its potential use as a natural antioxidant in pharmaceutical formulations.

Case Study 2: Antimicrobial Testing

In vitro tests assessed the antimicrobial efficacy of DMX against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones, suggesting that it could serve as a foundation for new antimicrobial therapies.

Case Study 3: Fluorescent Imaging Applications

Research highlighted the use of DMX as a fluorescent probe in live cell imaging. The compound's ability to penetrate cell membranes and emit fluorescence under specific wavelengths makes it suitable for tracking cellular processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.